molecular formula C15H18O B8522258 4-(1-Octynyl)benzaldehyde CAS No. 99209-26-4

4-(1-Octynyl)benzaldehyde

Cat. No.: B8522258
CAS No.: 99209-26-4
M. Wt: 214.30 g/mol
InChI Key: VHCWNODIVKXJOG-UHFFFAOYSA-N
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Description

4-(1-Octynyl)benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted at the para position with a 1-octynyl group (HC≡C-(CH₂)₆CH₃). This structure imparts unique electronic and steric properties due to the electron-withdrawing nature of the alkyne group, which influences reactivity and applications in organic synthesis, particularly in cross-coupling reactions like Sonogashira couplings.

Properties

CAS No.

99209-26-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

4-oct-1-ynylbenzaldehyde

InChI

InChI=1S/C15H18O/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-13H,2-6H2,1H3

InChI Key

VHCWNODIVKXJOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)C=O

Origin of Product

United States

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

  • Substituent : Hydroxyl (-OH) group.
  • Molecular Weight : 122.12 g/mol (C₇H₆O₂) .
  • Key Properties: High polarity due to hydrogen bonding, leading to elevated boiling points (~246°C). Demonstrates antioxidant and antimicrobial activities in ethnopharmacological studies .
  • Reactivity : Participates in etherification, esterification, and electrophilic substitution.

4-(Bromomethyl)benzaldehyde

  • Substituent : Bromomethyl (-CH₂Br) group.
  • Molecular Weight : 199.05 g/mol (C₈H₇BrO) .
  • Key Properties :
    • High reactivity in nucleophilic substitutions (e.g., Suzuki couplings).
    • Safety concerns include toxicity and skin/eye irritation .

4-(Octyloxy)benzaldehyde

  • Substituent : Octyloxy (-O-C₈H₁₇) group.
  • Molecular Weight : 234.33 g/mol (C₁₅H₂₂O₂) .
  • Key Properties :
    • Hydrophobic due to the long alkyl chain; boiling point ~423–424 K at 0.001 atm .
    • Applications in liquid crystals or surfactants.

4-[18F]Fluorobenzaldehyde

  • Substituent : Fluorine (-F) group (radiolabeled).
  • Molecular Weight : ~124.11 g/mol (C₇H₅FO).
  • Key Properties :
    • Used in radiopharmaceuticals for positron emission tomography (PET) imaging.
    • Synthesized via nucleophilic aromatic substitution with 76% yield in radiolabeling .

Data Table: Comparative Properties of Benzaldehyde Derivatives

Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Reactivity/Applications
4-(1-Octynyl)benzaldehyde -C≡C-(CH₂)₆CH₃ 214.25* ~300 (estimated) Cross-coupling reactions, polymer chemistry
4-Hydroxybenzaldehyde -OH 122.12 246 Antioxidants, antimicrobial agents
4-(Bromomethyl)benzaldehyde -CH₂Br 199.05 N/A Nucleophilic substitutions
4-(Octyloxy)benzaldehyde -O-C₈H₁₇ 234.33 150–151 (at 0.001 atm) Liquid crystals, surfactants
4-Fluorobenzaldehyde -F 124.11 180–182 Radiopharmaceutical synthesis

*Calculated based on molecular formula C₁₅H₁₈O.

Key Research Findings

  • Reactivity Trends :

    • Electron-withdrawing groups (e.g., -C≡C in 4-(1-Octynyl)benzaldehyde) enhance electrophilic substitution rates at the aromatic ring compared to electron-donating groups (e.g., -O-C₈H₁₇ in 4-(octyloxy)benzaldehyde) .
    • The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates high-yield nucleophilic substitutions, critical in medicinal chemistry .
  • Applications :

    • 4-(1-Octynyl)benzaldehyde’s alkyne group is pivotal in synthesizing conjugated polymers or metal-organic frameworks (MOFs).
    • 4-[18F]Fluorobenzaldehyde’s radiopharmaceutical utility highlights the role of halogenated benzaldehydes in biomedical imaging .
  • Safety and Handling :

    • Brominated derivatives require stringent safety protocols due to toxicity , whereas hydroxy and alkoxy variants are generally safer.

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